N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide
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Overview
Description
“N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications
PET Tracers for Neurological Studies
Research has developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, serving as PET tracers for serotonin 5-HT(1A) receptors. These compounds exhibit high brain uptake, slow clearance, and stability, making them promising for in vivo quantification of 5-HT(1A) receptors in neuropsychiatric disorders (García et al., 2014).
Fluorination for Enhanced Receptor Ligands
Fluorination of piperazinyl indoles has been shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This modification enhances oral absorption and bioavailability, underscoring the importance of fluorine in developing effective receptor-targeted therapies (Niel et al., 1999).
Synthesis and Anti-Ischemic Activity of Cinnamide Derivatives
Cinnamide derivatives with the 4-fluorophenyl group have been synthesized and demonstrated significant protective effects against cerebral infarction and neurotoxicity. These compounds show potential for developing treatments for ischemic conditions and neuroprotection (Zhong et al., 2018).
Antimicrobial and Antifungal Agents
Compounds incorporating the 4-fluorophenyl piperazine moiety have shown significant antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents based on this chemical structure (Ziegler et al., 1990).
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant affinity towards multiple receptors . For instance, compounds with a similar structure have shown notable affinity towards dopamine and serotonin receptors, which play crucial roles in the central nervous system .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it might interact with its targets (like dopamine and serotonin receptors) and induce changes in their activity . This interaction could potentially alter the signaling pathways associated with these receptors, leading to various physiological effects.
Biochemical Pathways
If we consider its potential interaction with dopamine and serotonin receptors, it could influence the biochemical pathways associated with these neurotransmitters . These pathways play a crucial role in various physiological processes, including mood regulation, reward, sleep, and cognition.
Result of Action
Given its potential interaction with dopamine and serotonin receptors, it could potentially influence neuronal signaling and induce various physiological effects .
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-propyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-2-7-19-16(23)17(24)20-8-9-21-10-12-22(13-11-21)15-5-3-14(18)4-6-15/h3-6H,2,7-13H2,1H3,(H,19,23)(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFAIVXWBCERKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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